1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine
CAS No.:
Cat. No.: VC10201259
Molecular Formula: C21H28N2O2
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N2O2 |
|---|---|
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | 1-[(2,4-dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C21H28N2O2/c1-17-5-4-6-18(13-17)15-22-9-11-23(12-10-22)16-19-7-8-20(24-2)14-21(19)25-3/h4-8,13-14H,9-12,15-16H2,1-3H3 |
| Standard InChI Key | OITKYLUZDZCYQD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
| Canonical SMILES | CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Introduction
Chemical and Structural Characteristics
The molecular formula of 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine is C21H28N2O2, with an average molecular mass of 340.467 g/mol and a monoisotopic mass of 340.215078 g/mol . The IUPAC name is 1-[(2,4-dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine, reflecting its two benzyl substituents: a 2,4-dimethoxybenzyl group at the N1 position and a 3-methylbenzyl group at the N4 position .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O2 |
| Average Mass | 340.467 g/mol |
| Monoisotopic Mass | 340.215078 g/mol |
| ChemSpider ID | 673537 |
| IUPAC Name | 1-[(2,4-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
The compound’s structure combines a piperazine core with two aromatic substituents. The 2,4-dimethoxybenzyl group introduces electron-donating methoxy groups at the 2- and 4-positions of the benzene ring, while the 3-methylbenzyl group adds a hydrophobic methyl substituent. These features likely influence its solubility, receptor affinity, and metabolic stability .
Synthesis and Manufacturing
The synthesis of 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine can be inferred from methods used for analogous piperazine derivatives. A common approach involves stepwise alkylation of piperazine with benzyl halides or related electrophiles under controlled conditions .
Reaction Pathway
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Monobenzylation: Piperazine reacts with 2,4-dimethoxybenzyl chloride in a polar aprotic solvent (e.g., THF or ethanol) to form 1-(2,4-dimethoxybenzyl)piperazine.
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Second Alkylation: The intermediate undergoes further alkylation with 3-methylbenzyl bromide, typically under reflux conditions, to yield the target compound .
Table 2: Representative Synthesis Conditions
| Step | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 1 | 2,4-Dimethoxybenzyl chloride | THF/EtOH | 65°C | ~85% | |
| 2 | 3-Methylbenzyl bromide | Ethanol | Reflux | ~80% |
Critical to this process is the stoichiometric control of benzylating agents to avoid over-alkylation, which could produce undesired dibenzylated byproducts . Microwave-assisted synthesis has been reported for similar compounds, offering higher yields (95–96%) and reduced side reactions .
Pharmacological Research
While direct studies on 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine are scarce, structurally related piperazines exhibit dopamine receptor modulation. For example, piribedil (a piperazine derivative) demonstrates D2/D3 receptor agonism with functional selectivity .
Receptor Binding Hypotheses
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The dimethoxybenzyl group may enhance affinity for serotonin receptors due to its resemblance to hallucinogenic phenethylamines .
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The 3-methylbenzyl substituent could promote hydrophobic interactions with receptor pockets, similar to arylpiperazine antipsychotics .
Functional Selectivity
Analytical Identification
Piperazines are routinely characterized using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Spectroscopic Signatures
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1H NMR:
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GC-MS: Molecular ion peak at m/z 340.2, with fragmentation patterns corresponding to benzyl and piperazine moieties .
Table 3: Predicted Analytical Data
| Technique | Key Features |
|---|---|
| 1H NMR | Aromatic multiplets, methoxy singlets |
| 13C NMR | 12 aromatic carbons, 2 methoxy carbons |
| IR | C-O stretch (1250 cm⁻¹), N-H bend (1600 cm⁻¹) |
| GC-MS | Base peak at m/z 340.2, fragment ions at 121, 91 |
Applications and Implications
Medicinal Chemistry
Piperazine derivatives are explored for neurological disorders (e.g., Parkinson’s disease, schizophrenia) due to their receptor-modulating properties . The dual substitution in 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine may offer balanced pharmacokinetics, though in vivo studies are needed to validate this hypothesis.
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